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molecular formula C7H10OS B8727519 (2,4-Dimethylthiophen-3-yl)methanol CAS No. 63826-86-8

(2,4-Dimethylthiophen-3-yl)methanol

Cat. No. B8727519
M. Wt: 142.22 g/mol
InChI Key: NFUNBBBJZYQGSY-UHFFFAOYSA-N
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Patent
US04256878

Procedure details

0.68 G. (18 mmol) of sodium borohydride was added in three portions to a solution of 10.88 g. (72 mmol) of 2,4-dimethylthiophene-3-carboxaldehyde in 120 ml. of ethanol. After 15 min., the reaction mixture was poured into water, extracted with ether, dried and the solvent evaporated. The resulting residue was recrystallized from hexane to yield 2,4-dimethyl-3-hydroxymethylthiophene, m.p. 80° C.
Quantity
18 mmol
Type
reactant
Reaction Step One
Quantity
72 mmol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].[CH3:3][C:4]1[S:5][CH:6]=[C:7]([CH3:11])[C:8]=1[CH:9]=[O:10].C(O)C>O>[CH3:3][C:4]1[S:5][CH:6]=[C:7]([CH3:11])[C:8]=1[CH2:9][OH:10] |f:0.1|

Inputs

Step One
Name
Quantity
18 mmol
Type
reactant
Smiles
[BH4-].[Na+]
Step Two
Name
Quantity
72 mmol
Type
reactant
Smiles
CC=1SC=C(C1C=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ether
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
the solvent evaporated
CUSTOM
Type
CUSTOM
Details
The resulting residue was recrystallized from hexane

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
CC=1SC=C(C1CO)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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